molecular formula C21H21BrN2O2 B2455331 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide CAS No. 1448059-74-2

3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide

Cat. No. B2455331
CAS RN: 1448059-74-2
M. Wt: 413.315
InChI Key: ITWGADFNAUTXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. This compound targets the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in gene transcription and regulation. By inhibiting BET proteins, this compound can modulate the expression of specific genes and alter cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation by modulating specific signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide in lab experiments is its high potency and specificity for BET proteins, which allows for precise modulation of gene expression and cellular processes. Another advantage is its low toxicity and favorable pharmacokinetics, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide, including the development of more potent and selective inhibitors, the exploration of its therapeutic potential in other diseases and conditions, and the investigation of its combination with other drugs for synergistic effects. Additionally, further research is needed to elucidate the specific mechanisms of action of this compound and to identify potential biomarkers for patient selection and treatment monitoring.

Synthesis Methods

The synthesis of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide involves several steps, including the reaction of 2-bromoaniline with 2-bromoacetophenone, followed by the reaction with 1-cyclopropanecarbonyl-1H-indole-6-carboxylic acid to form the final product. The synthesis process has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, this compound has been shown to reduce inflammation by modulating the activity of immune cells. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

3-(2-bromophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c22-18-4-2-1-3-14(18)8-10-20(25)23-17-9-7-15-11-12-24(19(15)13-17)21(26)16-5-6-16/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWGADFNAUTXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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